molecular formula C7H15ClO2S B11466459 1-(Butylsulfinyl)-3-chloropropan-2-ol

1-(Butylsulfinyl)-3-chloropropan-2-ol

Cat. No.: B11466459
M. Wt: 198.71 g/mol
InChI Key: DDABUWAYGSJPSY-UHFFFAOYSA-N
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Description

1-(Butylsulfinyl)-3-chloropropan-2-ol is a chiral organic compound characterized by a sulfinyl group (-S(O)-) attached to a butyl chain and a chlorine atom on a propan-2-ol backbone. These derivatives are critical intermediates in synthesizing beta-blockers, anti-inflammatory agents, and cardiovascular drugs . The sulfinyl group is known to influence stereochemistry and bioavailability, making it a key functional group in enantioselective synthesis .

Properties

Molecular Formula

C7H15ClO2S

Molecular Weight

198.71 g/mol

IUPAC Name

1-butylsulfinyl-3-chloropropan-2-ol

InChI

InChI=1S/C7H15ClO2S/c1-2-3-4-11(10)6-7(9)5-8/h7,9H,2-6H2,1H3

InChI Key

DDABUWAYGSJPSY-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)CC(CCl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Butylsulfinyl)-3-chloropropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropan-2-ol with butylsulfinyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the hydroxyl group by the butylsulfinyl group.

Industrial Production Methods

Industrial production of 1-(Butylsulfinyl)-3-chloropropan-2-ol often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(Butylsulfinyl)-3-chloropropan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.

    Substitution: Amines or thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 1-(Butylsulfonyl)-3-chloropropan-2-ol.

    Reduction: 1-(Butylsulfanyl)-3-chloropropan-2-ol.

    Substitution: Various amine or thiol derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Butylsulfinyl)-3-chloropropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Butylsulfinyl)-3-chloropropan-2-ol exerts its effects depends on its chemical reactivity. The sulfinyl group can participate in various chemical reactions, acting as an electrophile or nucleophile. The chlorine atom can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities. The molecular targets and pathways involved are specific to the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of 1-(Butylsulfinyl)-3-chloropropan-2-ol, highlighting their substituents, synthesis routes, and applications:

Compound Name Substituent Synthesis Method Enantiomeric Excess (ee) Application/Biological Activity Key References
1-(Butylsulfinyl)-3-chloropropan-2-ol Butylsulfinyl Not explicitly reported Unknown Potential anti-inflammatory/antioxidant Inferred from
1-(Benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol Benzothiazolylsulfanyl Chemo-enzymatic Up to 93% ee Beta-blocker precursor (e.g., Practolol)
1-(9H-Carbazol-4-yloxy)-3-chloropropan-2-ol Carbazolyloxy Chemical alkylation Not specified Carvedilol synthesis (antihypertensive)
(S)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol Biphenyl group Chiral resolution S-configuration Sacubitril impurity (heart failure drug)
1-(Benzyloxy)-3-chloropropan-2-ol Benzyloxy Nucleophilic substitution Not specified Pharmaceutical intermediate
1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride tert-Butylamino Amine alkylation Not specified Anticancer research (hematopoietic targeting)

Key Research Findings and Functional Group Impact

Physicochemical Properties

  • Solubility: Benzyloxy-substituted derivatives (e.g., 1-(Benzyloxy)-3-chloropropan-2-ol) are stored at 2–8°C with moderate solubility in acetonitrile, whereas amino derivatives require specific pH conditions for stability .

Data Tables

Table 1: Physicochemical Comparison

Property 1-(Butylsulfinyl)-3-chloro... 1-(Benzothiazol-2-ylsulfanyl)-3-chloro... 1-(Benzyloxy)-3-chloro...
Molecular Weight ~212.7 (estimated) 259.76 200.66
Solubility Likely polar aprotic solvents Ethanol, DMSO Acetonitrile
Storage Conditions 2–8°C (inferred) Ambient 2–8°C
Bioactivity Antioxidant/anti-inflammatory Beta-blocker precursor Intermediate

Table 2: Enantiomeric Excess in Selected Analogs

Compound Synthesis Method Maximum ee
1-(Benzothiazol-2-ylsulfanyl)-3-chloro... Baker’s yeast reduction 93%
Sacubitril impurity (biphenyl derivative) Chiral resolution >99% (S)

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